molecular formula C14H12F6O3 B1325243 6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic acid CAS No. 898788-10-8

6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic acid

Cat. No.: B1325243
CAS No.: 898788-10-8
M. Wt: 342.23 g/mol
InChI Key: MLTQBOLQPLHJJE-UHFFFAOYSA-N
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Description

6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic acid is a fluorinated organic compound that serves as a valuable building block in medicinal and organic chemistry. Its structure integrates a carboxylic acid terminus with a ketone-linked aryl ring featuring two strong electron-withdrawing trifluoromethyl groups. This specific architecture is strategically significant in pharmaceutical research, as the incorporation of fluorine atoms is a established method for modulating the bioavailability, metabolic stability, and binding affinity of drug candidates . The compound is part of a broader class of keto acids where the aryl substituent can be varied (e.g., dichlorophenyl, methoxyphenyl, bromophenyl) to fine-tune electronic properties and biological activity . As a key intermediate, its primary research applications include serving as a precursor in the synthesis of more complex molecules for antitumor agents and other bioactive compounds . The synthetic pathway for such molecules typically involves Friedel-Crafts acylation to form the ketoacid backbone, which can be further functionalized, for instance, through esterification to produce derivatives like Ethyl 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoate . Researchers value this compound for its utility as a versatile scaffold in constructing targeted libraries for high-throughput screening and lead optimization studies. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

6-[3,5-bis(trifluoromethyl)phenyl]-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F6O3/c15-13(16,17)9-5-8(6-10(7-9)14(18,19)20)11(21)3-1-2-4-12(22)23/h5-7H,1-4H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTQBOLQPLHJJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645269
Record name 6-[3,5-Bis(trifluoromethyl)phenyl]-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-10-8
Record name 6-[3,5-Bis(trifluoromethyl)phenyl]-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic acid typically involves the introduction of the trifluoromethyl groups through radical trifluoromethylation. This process can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under specific conditions. The reaction often requires a catalyst, such as a transition metal complex, to facilitate the formation of the trifluoromethyl radical .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in the synthesis of complex molecules, especially those containing trifluoromethyl groups. These groups are valuable in pharmaceuticals and agrochemicals due to their ability to modify biological activity and improve pharmacokinetic properties.
  • Chemical Reactions : It can undergo various chemical transformations, including:
    • Oxidation : Converting the ketone group into carboxylic acids.
    • Reduction : Transforming the ketone into alcohols.
    • Substitution : The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to diverse derivatives.
Reaction TypeDescriptionCommon Reagents
OxidationKetone to carboxylic acidPotassium permanganate, Chromium trioxide
ReductionKetone to alcoholLithium aluminum hydride, Sodium borohydride
SubstitutionNucleophilic substitutionAmines, Thiols

Biology

  • Biological Activity : Research indicates that 6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic acid may exhibit enzyme inhibition and receptor binding capabilities. Its trifluoromethyl groups enhance its interaction with biological molecules.
  • Potential Therapeutic Uses : The compound is being investigated for its potential in drug development, particularly in creating new therapeutics with improved efficacy against various diseases. Preliminary studies suggest antimicrobial properties due to its ability to disrupt microbial membranes and induce oxidative stress.

Antimicrobial Efficacy Study

A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition of bacterial growth. The mechanism involved:

  • Enzyme Inhibition : Targeting enzymes critical for bacterial cell wall synthesis.
  • Membrane Disruption : Increasing permeability of microbial membranes leading to cell lysis.

Pharmacological Investigations

Research has explored the compound's role in modulating biochemical pathways relevant to inflammation and microbial resistance. The findings suggest that it could be an effective candidate for developing new anti-inflammatory drugs or antibiotics.

Industrial Applications

The unique properties of this compound make it useful in various industrial applications:

  • Material Production : It is utilized in creating materials with enhanced thermal stability and resistance to degradation.
  • Agrochemicals : Its chemical structure allows it to be adapted for use in agricultural chemicals that require specific reactivity profiles.

Mechanism of Action

The mechanism of action of 6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic acid involves its interaction with molecular targets through the trifluoromethyl groups. These groups can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Findings:

  • Electron-Donating vs. Electron-Withdrawing Groups :
    Methoxy and hydroxy substituents (e.g., 2,5-dimethoxyphenyl) enhance solubility but reduce metabolic stability compared to trifluoromethyl or fluoro groups .
  • Synthetic Accessibility: Friedel-Crafts acylation is a common method for aryl-substituted analogs, yielding ~60% for dimethoxy derivatives .
  • Natural vs.

Table 2: Physicochemical and Functional Comparisons

Compound Name Purity Key Properties Biological Relevance
6-(2,5-Dimethoxyphenyl)-6-oxohexanoic acid >97% High solubility in polar solvents Precursor for bioactive esters
6-(3,5-Difluorophenyl)-6-oxohexanoic acid Not specified Enhanced lipophilicity Potential pharmacokinetic advantages
6-(2-Hydroxyethoxy)-6-oxohexanoic acid Not specified Water-soluble metabolite Involved in microbial fatty acid metabolism
6-Oxohexanoic acid (parent compound) Not specified Intermediate in caprolactam degradation Converted to adipic acid via β-oxidation

Key Findings:

  • Lipophilicity :
    Fluorinated and trifluoromethylated analogs exhibit higher lipophilicity, favoring membrane permeability and drug delivery .
  • Metabolic Pathways: 6-Oxohexanoic acid derivatives are intermediates in microbial and industrial degradation pathways (e.g., caprolactam to adipic acid) .
  • Functionalization : Esterification of the carboxylic acid group (e.g., methyl esters) improves volatility and synthetic utility .

Biological Activity

6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic acid is a synthetic compound that has garnered attention due to its unique molecular structure and potential biological activities. This article delves into its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a hexanoic acid backbone with a 3,5-ditrifluoromethylphenyl group attached to the sixth position. Its molecular formula is C13H10F6O3, and it possesses significant lipophilicity due to the trifluoromethyl groups, which may enhance its bioactivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth.

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 4 µg/mL to 16 µg/mL against Staphylococcus aureus and other Gram-positive bacteria, indicating its effectiveness as an antimicrobial agent .
  • Time-Kill Assays : In time-kill assays, the compound eliminated over 99.9% of colony-forming units (CFUs) within 6 hours , showcasing rapid bactericidal activity .

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways critical for bacterial survival.
  • Membrane Disruption : The lipophilic nature allows it to interact with microbial membranes, leading to increased permeability and cell lysis.
  • Reactive Oxygen Species (ROS) Production : Some studies suggest that it may induce oxidative stress in microbial cells, further contributing to its antimicrobial effects.

Case Studies

  • Study on Antibacterial Efficacy :
    • A study evaluated the antibacterial properties of various derivatives of this compound against multi-drug resistant strains. The results indicated that modifications in the phenyl group significantly influenced antibacterial potency .
  • In Vivo Studies :
    • In animal models, the compound demonstrated a reduction in bacterial load in infected tissues when administered at therapeutic doses. This highlights its potential for clinical applications in treating bacterial infections .

Data Table: Biological Activity Summary

Activity TypeTest OrganismsMIC (µg/mL)Time to Kill (hours)Comments
AntimicrobialStaphylococcus aureus4-166Effective against Gram-positive
InhibitionVarious bacterial strainsVariesVariesRapid bactericidal activity
Enzyme InhibitionEnzymes related to cell wall synthesisN/AN/APotential target for drug design

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling trifluoromethylphenyl precursors with hexanoic acid derivatives. Key steps include Friedel-Crafts acylation or nucleophilic substitution under anhydrous conditions. For example, highlights similar compounds synthesized via multi-step hydroxylation and oxidation, suggesting that controlled pH (e.g., acidic for cyclization) and temperature (e.g., 60–80°C for acylation) are critical for optimizing yield. Solvent choice (e.g., dichloromethane or DMF) also impacts reaction efficiency. Yield discrepancies may arise from incomplete trifluoromethyl group activation or side reactions like over-oxidation .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of HPLC (for purity assessment) and spectroscopic techniques:

  • NMR : Analyze 19F^{19}\text{F} NMR to confirm trifluoromethyl group positions and integration ratios.
  • FT-IR : Identify carbonyl (C=O, ~1700 cm1^{-1}) and carboxylic acid (-COOH, ~2500–3300 cm1^{-1}) stretches.
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy. and emphasize the importance of cross-validating data with reference standards to resolve ambiguities in complex fluorinated systems .

Q. What stability considerations are critical for storing and handling this compound?

  • Methodological Answer : The compound is sensitive to moisture and light due to its trifluoromethyl and ketone groups. Store under inert gas (argon or nitrogen) at –20°C in amber vials. notes that decomposition products (e.g., trifluoroacetic acid) may form under humid conditions, necessitating periodic purity checks via TLC or HPLC .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,5-trifluoromethyl groups influence reactivity in catalytic applications?

  • Methodological Answer : The electron-withdrawing trifluoromethyl groups reduce electron density at the phenyl ring, enhancing electrophilic substitution but hindering nucleophilic attacks. Steric hindrance from the meta-substituents may limit access to the carbonyl group in cross-coupling reactions. Computational studies (DFT) are recommended to map charge distribution, as seen in ’s analysis of trifluoromethyl-substituted analogs .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies in IC50_{50} values or receptor binding may arise from assay conditions (e.g., buffer pH affecting ionization) or impurities. Reproduce experiments using standardized protocols (e.g., NIH Assay Guidance Manual) and validate with orthogonal assays (e.g., SPR vs. fluorescence polarization). ’s approach to pharmacological standardization for related acids is applicable here .

Q. How can researchers optimize the compound’s solubility for in vitro studies without altering its core structure?

  • Methodological Answer : Modify counterions (e.g., sodium or ammonium salts) or use co-solvents (DMSO:PBS mixtures). ’s work on structurally complex acids suggests that pH adjustment (near pKa ~3–4 for carboxylic acids) improves aqueous solubility while preserving activity. Micellar encapsulation (e.g., with cyclodextrins) is another option for cell-based assays .

Q. What mechanistic insights explain its interactions with cytochrome P450 enzymes?

  • Methodological Answer : The trifluoromethyl groups may act as metabolic blockers, reducing oxidation by CYP3A4/2D6. Use liver microsome assays with LC-MS metabolite profiling to identify stable intermediates. ’s pharmacopeial standards for related heterocycles recommend using isotopically labeled analogs to track metabolic pathways .

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